5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]-
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Overview
Description
5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]- is a complex organic compound with the molecular formula C20H21N3OS This compound is known for its unique structure, which includes a benzothiazole ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]- typically involves the reaction of benzothiazole derivatives with piperidine compounds. One common method includes the use of piperazine immobilized on nano-ZnO-sulfuric acid as a catalyst. This eco-friendly method allows for the efficient synthesis of benzothiazole derivatives with high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high purity and yield. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. Techniques such as X-ray powder diffraction, thermogravimetric analysis, and Fourier transform infrared spectroscopy are employed to monitor and verify the quality of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazolecarboxylic acids, while reduction could produce benzothiazolecarboxamides with different substituents.
Scientific Research Applications
5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]- involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,3-benzothiazole-5-carboxamide
- 1H-tetrazol-5-amine derivatives
Uniqueness
5-Benzothiazolecarboxamide,n-[1-(phenylmethyl)-4-piperidinyl]- stands out due to its unique combination of a benzothiazole ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H21N3OS |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1,3-benzothiazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3OS/c24-20(16-6-7-19-18(12-16)21-14-25-19)22-17-8-10-23(11-9-17)13-15-4-2-1-3-5-15/h1-7,12,14,17H,8-11,13H2,(H,22,24) |
InChI Key |
NEQDTZJVYQPGOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=C(C=C2)SC=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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